Sandaracopimaradiene
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Overview
Description
Isopimara-8(14),15-diene is a diterpene derived from pimarane by dehydrogenation across the C(8)-C(14) and C(15)-C(16) bonds It has a role as a metabolite. It derives from a hydride of an isopimarane.
Scientific Research Applications
Immune System Modulation
Sandaracopimaradiene has been studied for its effects on the immune system, specifically in dendritic cell function. This compound-3beta-ol, a derivative, was found to activate human dendritic cells, enhancing their capacity to stimulate T cells and promoting a shift towards a Th1 cell response. This indicates potential use in immunotherapy, particularly in cancer treatment (Takei et al., 2008).
Antiprotozoal Activity
Research has identified this compound diterpenoids with weak antiprotozoal activity. This suggests potential applications in treating diseases caused by protozoan parasites, although the activity was not strong enough to suggest immediate therapeutic use (Camacho et al., 2001).
Anti-Inflammatory Properties
This compound and its derivatives have shown promising anti-inflammatory effects. In particular, these compounds inhibited nitric oxide production in lipopolysaccharide-stimulated cells, suggesting potential applications in treating inflammatory diseases (Tungcharoen et al., 2019).
Anthelmintic Activity
This compound has been identified as effective against helminths, showing potential as an anthelmintic agent. This could be significant in treating parasitic worm infections (Van Puyvelde et al., 2018).
Antioxidant and Anticancer Effects
Studies have found that certain this compound derivatives exhibit antioxidant properties and can protect cells from oxidative stress-induced damage. This suggests potential roles in preventing or treating oxidative stress-related diseases, including certain types of cancer (Lin et al., 2010).
Antimicrobial and Antifungal Activities
This compound compounds have demonstrated antimicrobial and antifungal activities, including against emerging pathogens like Candida auris. This highlights their potential in developing new antimicrobial and antifungal therapies (Panda et al., 2022).
Biosynthesis of Phytoalexins
In plants, this compound is involved in the biosynthesis of phytoalexins, compounds that contribute to plant defense against pathogens. Understanding this process can aid in agricultural practices and plant protection strategies (Wu et al., 2013).
Neuroprotective Potential
Recent studies indicate that this compound derivatives may have neuroprotective effects, particularly in the context of Alzheimer's disease. They have been shown to reduce the aggregation of beta-amyloid, suggesting a potential role in AD treatment or prevention (Yeo et al., 2023).
Properties
CAS No. |
1686-56-2 |
---|---|
Molecular Formula |
C7H15O5P |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(4aS,4bS,7R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19-,20+/m0/s1 |
InChI Key |
XDSYKASBVOZOAG-QGZVKYPTSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=C |
SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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